molecular formula C10H10ClF3O B15318938 2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol

2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol

Cat. No.: B15318938
M. Wt: 238.63 g/mol
InChI Key: OEJBHSTUWKZDNT-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)benzaldehyde.

    Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction using methylmagnesium bromide to form the corresponding alcohol.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: The major product is 2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-one.

    Reduction: The major product is 2-[3-Chloro-5-(trifluoromethyl)phenyl]propane.

    Substitution: The major products depend on the nucleophile used, such as 2-[3-Amino-5-(trifluoromethyl)phenyl]propan-2-ol when using amines.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alcohol group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

    2-[3-Chloro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a methanol moiety.

    2-[3-Chloro-5-(trifluoromethyl)phenyl]butan-2-ol: Similar structure but with a butan-2-ol moiety.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol is unique due to the combination of its chloro and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H10ClF3O/c1-9(2,15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5,15H,1-2H3

InChI Key

OEJBHSTUWKZDNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)C(F)(F)F)O

Origin of Product

United States

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